2-(4-クロロ-2-メチルフェノキシ)ブタン酸

概要

説明

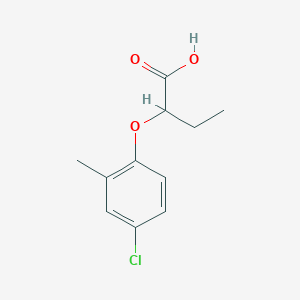

2-(4-Chloro-2-methylphenoxy)butanoic acid is a monocarboxylic acid that is butyric acid substituted by a 2-methyl-4-chlorophenoxy group at position 4 . It is an aromatic ether, a member of monochlorobenzenes, and a phenoxy herbicide . This compound is known for its role as a xenobiotic and an environmental contaminant .

科学的研究の応用

2-(4-Chloro-2-methylphenoxy)butanoic acid has several scientific research applications:

作用機序

Target of Action

2-(4-Chloro-2-methylphenoxy)butanoic acid, also known as MCPB, is a phenoxybutyric herbicide . It primarily targets broadleaf annual and perennial weeds, including Canadian thistle, buttercup, mustard, purslane, ragweed, common lambsquarters, pigweed, smartweed, sowthistle, and morning glory .

Mode of Action

MCPB acts by binding to the aryl hydrocarbon receptor, a ligand-activated transcription factor . This binding alters the transcription of certain genes, affecting cellular proliferation and differentiation in target tissues .

Biochemical Pathways

In susceptible plants, MCPB undergoes beta-oxidation to MCPA . MCPA is then degraded to 4-chloro-2-methylphenol, followed by ring hydroxylation and ring opening . This metabolic pathway disrupts the normal functioning of the plant, leading to its death.

Pharmacokinetics

The pharmacokinetic properties of MCPB include its absorption, distribution, metabolism, and excretion (ADME). Studies in cattle show that MCPB is excreted in the urine, either unchanged or as MCPA .

Result of Action

The primary result of MCPB’s action is the control of broadleaf weeds in agricultural settings . It has low to moderate acute toxicity, with kidney and liver effects being the main hazard concerns .

Action Environment

Environmental factors can influence the action, efficacy, and stability of MCPB. The compound is chemically very stable and resistant to hydrolysis at pH 5-9 . It is also stable to sunlight, and its solutions degrade with a half-life of 2.2 days . The duration of residual activity in soil is approximately 6 weeks . These properties allow MCPB to remain effective in various environmental conditions.

生化学分析

Biochemical Properties

It is known that in soil, its metabolism involves degradation of the side-chain to 4-chloro-2-methylphenol, followed by ring hydroxylation and ring opening . This suggests that it may interact with enzymes involved in these processes.

Cellular Effects

It has been noted that it has low to moderate acute toxicity, with kidney and liver effects as the main hazard concerns .

Temporal Effects in Laboratory Settings

It is known that the acid is chemically very stable, stable to hydrolysis at pH 5-9 (25 °C), and the solid is stable to sunlight .

Dosage Effects in Animal Models

It has been reported that the acute oral LD50 for rats is 4700 mg/kg .

Metabolic Pathways

It is known that in soil, its metabolism involves degradation of the side-chain to 4-chloro-2-methylphenol, followed by ring hydroxylation and ring opening .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-methylphenoxy)butanoic acid involves the reaction of 4-chloro-2-methylphenol with butyric acid under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the proper formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity . The process may include steps such as distillation, crystallization, and purification to obtain the final product .

化学反応の分析

Types of Reactions

2-(4-Chloro-2-methylphenoxy)butanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions . The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

類似化合物との比較

Similar Compounds

2-Methyl-4-chlorophenoxyacetic acid: Another phenoxy herbicide with similar properties.

4-Chloro-2-methylphenoxyacetic acid: A related compound with similar chemical structure and applications.

Uniqueness

2-(4-Chloro-2-methylphenoxy)butanoic acid is unique due to its specific substitution pattern and its role as a butyric acid derivative . This gives it distinct chemical and biological properties compared to other similar compounds .

生物活性

2-(4-Chloro-2-methylphenoxy)butanoic acid, commonly referred to as MCPB (Methyl Chlorophenoxy Butanoic Acid), is a selective herbicide belonging to the phenoxycarboxylic acid class. Its primary biological activity is associated with its herbicidal properties, particularly its ability to mimic the plant hormone auxin. This article examines the compound's biological activity, including its mechanism of action, effectiveness against various weeds, toxicity studies, and environmental impact.

MCPB functions by mimicking auxin, which is crucial for regulating plant growth and development. By disrupting auxin-regulated processes, MCPB induces uncontrolled growth in susceptible broadleaf weeds, leading to their eventual death. This herbicidal action is characterized by abnormal cell division and elongation in target plants, which can be summarized as follows:

- Mimics Auxin: Acts as a growth regulator.

- Disrupts Growth Processes: Causes abnormal cell division and uncontrolled growth.

- Target Weeds: Effective against species such as Canadian thistle, buttercup, and ragweed.

Efficacy Against Weeds

MCPB has been extensively studied for its effectiveness in controlling a variety of broadleaf weeds across different agricultural settings. The table below summarizes some key findings from various studies on its efficacy:

| Weed Species | Control Efficacy (%) | Application Rate (g/ha) | Study Reference |

|---|---|---|---|

| Canadian Thistle | 85 | 100 | |

| Buttercup | 90 | 120 | |

| Ragweed | 80 | 150 |

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of MCPB. Key findings include:

- Acute Toxicity: MCPB exhibits low to moderate acute toxicity in mammals. Studies indicate potential effects on kidney and liver functions .

- Developmental Toxicity: Research involving pregnant rats and rabbits revealed that MCPB can cause reduced skeletal ossification and craniofacial malformations in offspring .

- Carcinogenicity: Current data suggests that MCPB is not likely to be carcinogenic or mutagenic in humans .

Environmental Impact

The environmental behavior of MCPB has been a subject of investigation due to its widespread use in agriculture. Studies indicate that:

- Persistence and Bioaccumulation: MCPB is not classified as volatile or persistent, suggesting a lower risk of bioaccumulation in non-target organisms.

- Metabolism in Organisms: Research on animal metabolism shows that MCPB is predominantly excreted unchanged in urine, with minimal residues found in food products .

Case Studies

Several case studies have documented the practical applications of MCPB in agricultural settings:

-

Field Trials on Cereals:

- Conducted in various regions, these trials demonstrated effective control of broadleaf weeds with minimal impact on cereal crops.

- Results indicated that application rates of 100-150 g/ha were optimal for achieving effective weed control without harming crop yield.

-

Long-term Ecological Studies:

- Investigations into the long-term effects of MCPB usage on soil health and non-target plant species have shown no significant adverse effects when used according to recommended guidelines.

特性

IUPAC Name |

2-(4-chloro-2-methylphenoxy)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3/c1-3-9(11(13)14)15-10-5-4-8(12)6-7(10)2/h4-6,9H,3H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVMOTDXEGIBMCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)OC1=C(C=C(C=C1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30874195 | |

| Record name | BUTANOIC ACID, 2-(4-CHLORO-2-METHYLPHENOXY)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30874195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25204-89-1 | |

| Record name | 2-(4-Chloro-2-methylphenoxy)butanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025204891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BUTANOIC ACID, 2-(4-CHLORO-2-METHYLPHENOXY)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30874195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。